molecular formula C11H20N2O3 B1465545 Tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate CAS No. 1353502-91-6

Tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate

Cat. No.: B1465545
CAS No.: 1353502-91-6
M. Wt: 228.29 g/mol
InChI Key: QXGRPROTYZUJIO-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound is intrinsically linked to the evolution of protecting group chemistry and the advancement of piperazine synthetic methodologies. The foundation for this compound's significance was established in 1989 when Beak introduced the revolutionary use of the tert-butoxycarbonyl group as a directing group for the alpha-lithiation of N-protected heterocycles. This breakthrough methodology demonstrated that N-protected piperidine derivatives could undergo selective lithiation followed by electrophilic trapping, providing access to substituted heterocycles with high regioselectivity.

The historical progression of piperazine chemistry dates back to the early recognition of piperazines as privileged scaffolds in medicinal chemistry. Piperazines were originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in the black pepper plant. The addition of the "-az-" infix to "piperazine" specifically refers to the extra nitrogen atom compared to piperidine, highlighting the structural distinction that contributes to the unique properties of this heterocyclic system.

The introduction of the tert-butoxycarbonyl protecting group revolutionized synthetic approaches to nitrogen heterocycles. Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride, became widely adopted as a reagent for amine protection due to its effectiveness in facilitating subsequent transformations while maintaining the protected amine's stability under various reaction conditions. The Boc group demonstrates remarkable resistance to nucleophilic attack while remaining easily removable under acidic conditions, making it an ideal protective strategy for complex synthetic sequences.

The specific development of substituted piperazine derivatives with gem-dimethyl substitutions emerged from the need to access more structurally diverse and functionally complex heterocyclic intermediates. The incorporation of dimethyl substituents at the 3-position introduces conformational constraints and electronic effects that can significantly influence the compound's reactivity and potential biological activity. This structural modification represents an important advancement in the design of piperazine-based synthetic intermediates.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the field of heterocyclic chemistry, particularly in the context of piperazine-based drug discovery and synthetic methodology development. Piperazine derivatives have been recognized as privileged structures in pharmaceutical research, with the piperazine scaffold appearing frequently in life-saving small-molecule pharmaceuticals. Statistical analyses have demonstrated that piperazine ranks among the top three nitrogen heterocycles, alongside pyridine and piperidine, in United States Food and Drug Administration-approved pharmaceuticals.

The significance of this compound extends beyond its role as a synthetic intermediate to encompass its potential contributions to asymmetric synthesis methodologies. The field of enantioselective alpha-functionalization of N-protected piperazines has experienced substantial growth, with particular emphasis on the development of methods for synthesizing enantioenriched alpha-substituted piperazines. The presence of the gem-dimethyl substitution pattern in this compound provides a sterically hindered environment that can influence the stereochemical outcomes of subsequent transformations.

The incorporation of the ketone functionality at the 5-position introduces additional reactivity that can be exploited in various synthetic transformations. This carbonyl group serves as a potential site for nucleophilic addition reactions, reductive transformations, and condensation chemistry, thereby expanding the synthetic utility of the molecule. The combination of the protected nitrogen, gem-dimethyl substitution, and ketone functionality creates a multifunctional platform for accessing diverse molecular architectures.

From a mechanistic perspective, the compound's structure provides valuable insights into the coordination chemistry and reactivity patterns of N-protected heterocycles. The tert-butoxycarbonyl group can function as a coordinating ligand in metalation reactions, facilitating directed lithiation and subsequent functionalization. This property has been particularly valuable in the development of asymmetric synthesis methodologies using chiral diamine ligands such as sparteine and sparteine surrogates.

The piperazine core structure contributes to improved pharmacokinetic properties in drug-like molecules due to the appropriate acid dissociation constant values of the nitrogen atoms. The presence of two primary nitrogen atoms leads to enhanced water solubility of drug-like molecules, playing a crucial role in bioavailability. This fundamental property underscores the importance of maintaining structural diversity within the piperazine family while preserving the core pharmacological advantages of the heterocyclic framework.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups and substituents. The compound's International Union of Pure and Applied Chemistry name precisely describes the molecular structure, beginning with the ester portion "tert-butyl" and followed by the systematically numbered piperazine ring system with its substituents.

The piperazine ring system serves as the parent structure, which is a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions. The numbering system for piperazine derivatives typically begins with one nitrogen atom designated as position 1, with subsequent positions numbered consecutively around the ring. In this compound, the carboxylate ester is attached to the nitrogen at position 1, while the ketone functionality is located at position 5 of the ring system.

The gem-dimethyl substitution pattern at position 3 represents a significant structural feature that influences both the compound's physical properties and its chemical reactivity. The designation "3,3-dimethyl" indicates that both methyl groups are attached to the same carbon atom, creating a quaternary carbon center that introduces considerable steric hindrance and conformational constraints within the ring system.

The compound can be classified within several overlapping categories of organic chemistry. Primarily, it belongs to the family of piperazine derivatives, which are saturated nitrogen heterocycles. More specifically, it is classified as an N-protected piperazine due to the presence of the tert-butoxycarbonyl protecting group. The compound also falls under the category of carbamate esters, given the ester linkage between the nitrogen atom and the tert-butoxycarbonyl group.

From a functional group perspective, the molecule contains multiple reactive sites that contribute to its classification as a polyfunctional compound. The presence of the ketone at position 5 classifies it as a carbonyl-containing heterocycle, while the ester functionality categorizes it as a carboxylate derivative. The combination of these functional groups with the heterocyclic framework creates a compound with diverse potential reactivity patterns.

The European Community number 844-069-2 provides an additional classification identifier within the European chemical inventory system. This registration number facilitates regulatory compliance and commercial handling of the compound within European Union member states, ensuring proper identification and documentation for research and industrial applications.

Registry Information and Chemical Identity Parameters

The comprehensive chemical identity of this compound is established through multiple registry systems and standardized molecular descriptors. The Chemical Abstracts Service registry number 1353502-91-6 serves as the primary unique identifier for this compound within the global chemical literature database. This registry number ensures unambiguous identification across various databases, publications, and commercial sources.

The molecular formula C₁₁H₂₀N₂O₃ provides the elemental composition, indicating the presence of eleven carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The corresponding molecular weight of 228.29 grams per mole represents a fundamental physical property that influences the compound's behavior in various chemical and physical processes.

Table 1: Chemical Identity Parameters for this compound

Parameter Value
Chemical Abstracts Service Number 1353502-91-6
Molecular Formula C₁₁H₂₀N₂O₃
Molecular Weight 228.29 g/mol
European Community Number 844-069-2
PubChem Compound Identifier 54775503
International Union of Pure and Applied Chemistry Name This compound

The Simplified Molecular Input Line Entry System representation "CC1(CN(CC(=O)N1)C(=O)OC(C)(C)C)C" provides a linear text-based encoding of the molecular structure that facilitates computational analysis and database searching. This notation system enables precise structural communication across different software platforms and chemical databases while maintaining complete structural information.

The International Chemical Identifier "InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-6-8(14)12-11(4,5)7-13/h6-7H2,1-5H3,(H,12,14)" represents a non-proprietary, standardized method for encoding molecular structure information. The corresponding International Chemical Identifier Key "QXGRPROTYZUJIO-UHFFFAOYSA-N" provides a fixed-length hash code derived from the full International Chemical Identifier, enabling rapid database searching and structural matching.

Table 2: Structural Descriptors and Registry Information

Descriptor Type Value
Simplified Molecular Input Line Entry System CC1(CN(CC(=O)N1)C(=O)OC(C)(C)C)C
International Chemical Identifier InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-6-8(14)12-11(4,5)7-13/h6-7H2,1-5H3,(H,12,14)
International Chemical Identifier Key QXGRPROTYZUJIO-UHFFFAOYSA-N
European Community Number 844-069-2
Creation Date (PubChem) 2012-01-24
Last Modification Date 2025-05-24

The synthesis of this compound typically involves the reaction of appropriately substituted piperazine derivatives with tert-butyl chloroformate under basic conditions. The reaction commonly employs triethylamine as a base to neutralize the hydrochloric acid produced during the carbamate formation. Industrial production may utilize continuous flow processes to enhance efficiency and maintain consistent product quality through precise control of reaction parameters.

The compound's registry information reflects its establishment within the chemical literature since 2012, with regular updates to maintain current structural and property data. The consistent maintenance of registry information across multiple database systems ensures reliable access to accurate chemical identity parameters for research and commercial applications.

Properties

IUPAC Name

tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(15)13-6-8(14)12-11(4,5)7-13/h6-7H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGRPROTYZUJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(=O)N1)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353502-91-6
Record name tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Boc Protection of 3,3-Dimethylpiperazine Derivatives

The initial and critical step in the preparation of tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate involves the selective Boc protection of the piperazine nitrogen.

Method Reagents & Conditions Yield Notes
Method A 3,3-Dimethylpiperazine (2.0 g, 17 mmol), di-tert-butyl dicarbonate (3.8 g, 17 mmol), catalytic DMAP in dichloromethane (60 mL), stirred overnight at room temperature ~100% Reaction mixture washed with water and brine, dried over MgSO4, concentrated to yield colorless oil; high efficiency and mild conditions
Method B 3,3-Dimethylpiperazine (200 mg, 1.75 mmol), triethylamine (0.6 mL, 4.37 mmol), (Boc)2O (458.7 mg, 2.10 mmol) in dichloromethane (6 mL), 0-20°C for 12 h 56% Purified by column chromatography; lower yield possibly due to temperature control and purification losses
Method C 3,3-Dimethylpiperazine (5 g, 21.07 mmol), di-tert-butyl dicarbonate (2.5 mL, 32.3 mmol) in ethanol (42 mL), stirred 1 h at room temperature 72% Solvent removal under reduced pressure, extraction with chloroform, drying over MgSO4; moderate yield and straightforward
Method D 3,3-Dimethylpiperazine (5.71 g), di-tert-butyl dicarbonate (3.64 g) in 1,4-dioxane (150 mL), stirred overnight at 20°C Not specified Solvent evaporation, extraction with dichloromethane, brine wash, drying over sodium sulfate; product confirmed by NMR and MS

These methods demonstrate that Boc protection can be efficiently performed in various solvents (dichloromethane, ethanol, dioxane) with different bases (DMAP, triethylamine), and the choice of conditions impacts yield and purity. The use of catalytic DMAP in dichloromethane at room temperature overnight provides the highest yield and purity.

Functionalization of Boc-Protected Piperazine

Following Boc protection, further functionalization such as alkylation or acylation can be performed to introduce the 5-oxo group or other substituents.

Functionalization Reagents & Conditions Yield Notes
Alkylation with Benzyl Bromide Boc-protected 3,3-dimethylpiperazine (10 g, 46.66 mmol), potassium carbonate (12.9 g, 93.3 mmol) in N,N-dimethylformamide (100 mL), stirred 16 h at 120°C 95% After reaction, water added, extracted with ethyl acetate, washed with saline, dried, solvent removed, purified by column chromatography
Acylation with 2-Trifluoromethyl-benzoyl Chloride Boc-protected 3,3-dimethylpiperazine (98.6 mg, 0.45 mmol), triethylamine (55.6 mg, 0.07 mL), 2-trifluoromethyl-benzoyl chloride (95.6 mg, 0.45 mmol) in dichloromethane, stirred 30 min at 20°C 41.7% Purified by silica gel chromatography; moderate yield due to possible side reactions
Methylation with Methyl Iodide Boc-protected 3,3-dimethylpiperazine (520 mg, 2.43 mmol), NaH (70 mg, 2.91 mmol) in THF (10 mL), cooled to 0°C; CH3I (690 mg, 4.86 mmol) added dropwise, stirred 1 h then room temperature Not specified Reaction monitored by TLC; aqueous workup with ethyl acetate extraction, drying, and concentration yielded product

These functionalization steps are typically conducted under inert atmosphere (argon), with strong bases like potassium carbonate or sodium hydride to deprotonate nitrogen centers, facilitating nucleophilic substitution or acylation. Reaction times vary from 30 minutes to overnight, with temperature control critical to avoid decomposition or side reactions.

Purification and Characterization

Purification methods commonly include:

  • Extraction with organic solvents (ethyl acetate, dichloromethane)
  • Washing with water, brine, or saturated saline to remove inorganic salts
  • Drying over anhydrous magnesium sulfate or sodium sulfate
  • Concentration under reduced pressure
  • Column chromatography using silica gel with solvent systems such as ethyl acetate/hexane or dichloromethane/methanol mixtures

Characterization data reported include:

  • 1H-NMR : Chemical shifts consistent with Boc group (singlet near 1.45 ppm), methyl groups (doublets near 1.06–1.07 ppm), and piperazine methylene protons (multiplets 2.2–4.1 ppm)
  • IR Spectroscopy : Absorptions at ~1680–1693 cm⁻¹ indicating carbonyl groups
  • Mass Spectrometry : Molecular ion peaks confirming expected molecular weights
  • LCMS Purity : Typically above 90%, indicating high purity of the isolated compounds

Summary Table of Key Preparation Steps

Step Reagents & Conditions Yield (%) Purification Notes
Boc Protection 3,3-Dimethylpiperazine + (Boc)2O + DMAP, CH2Cl2, RT overnight ~100 Extraction, drying, concentration Highest yield and mildest conditions
Boc Protection 3,3-Dimethylpiperazine + (Boc)2O + TEA, CH2Cl2, 0–20°C, 12 h 56 Column chromatography Moderate yield, temperature control
Alkylation Boc-protected piperazine + benzyl bromide + K2CO3, DMF, 120°C, 16 h 95 Extraction, chromatography High yield, strong base, high temp
Acylation Boc-protected piperazine + acyl chloride + TEA, DCM, RT, 30 min 41.7 Chromatography Moderate yield, fast reaction
Methylation Boc-protected piperazine + NaH + CH3I, THF, 0°C to RT Not specified Extraction, drying Controlled addition, inert atmosphere

Detailed Research Findings

  • The Boc protection of 3,3-dimethylpiperazine is most efficient using di-tert-butyl dicarbonate with catalytic DMAP in dichloromethane at room temperature, yielding nearly quantitative conversion to the tert-butyl carbamate derivative.
  • Alkylation reactions under basic conditions (potassium carbonate or sodium hydride) and elevated temperatures (up to 120°C) facilitate substitution on the piperazine ring, enabling further functionalization.
  • Acylation with benzoyl chlorides proceeds smoothly at room temperature in the presence of triethylamine, though yields may be moderate due to competing side reactions or steric hindrance.
  • Purification by silica gel chromatography with appropriate solvent systems ensures isolation of high-purity products, confirmed by NMR, IR, and MS.
  • Microwave irradiation has been reported to accelerate some substitution reactions, reducing reaction times significantly (e.g., 1.5 h at 120°C in water with potassium carbonate).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it plays a role in developing compounds targeting neurological disorders and other diseases. Research has shown that it can enhance drug efficacy and specificity by acting on specific biological pathways.

Key Uses:

  • Synthesis of enzyme inhibitors.
  • Development of receptor modulators.
  • Production of lipid-lowering agents such as rosuvastatin .

Biochemical Research

The compound is utilized in studies focused on enzyme mechanisms and protein-ligand interactions. Its ability to interact with various enzymes makes it valuable for investigating biochemical pathways and potential therapeutic targets.

Applications:

  • Enzyme inhibition studies.
  • Investigating receptor binding properties.
  • Understanding metabolic pathways involving carbonyl reductases .

Industrial Applications

In the industrial sector, this compound is explored for its potential in creating novel materials and specialty chemicals. Its unique properties allow for applications in polymer science and agrochemicals.

Industries Involved:

  • Material science for developing flexible and durable polymers.
  • Agricultural chemistry for formulating effective pesticides and herbicides.
  • Cosmetic formulations to improve skin absorption and product stability .

Case Study 1: Synthesis of Rosuvastatin

Research indicates that this compound is integral in synthesizing rosuvastatin, a widely used cholesterol-lowering drug. The compound undergoes enzymatic conversion via carbonyl reductase, showcasing its importance in pharmaceutical applications .

Case Study 2: Enzyme Inhibition Studies

In studies examining enzyme inhibition, this compound has demonstrated significant interactions with specific enzymes involved in metabolic processes. These interactions provide insights into developing new therapeutic agents targeting metabolic disorders .

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key differences and similarities between tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate and analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound C₁₁H₁₉N₂O₃ Piperazine ring with 3,3-dimethyl and 5-oxo groups; tert-butyl carbamate Intermediate for drug synthesis; reactive ketone and amines for further derivatization.
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate C₁₇H₂₄FN₃O₂ 3-Amino-5-fluorobenzyl group at piperazine position 4 Used in targeted drug discovery (e.g., kinase inhibitors); enhanced solubility due to aromatic substitution.
tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate C₁₇H₂₂FN₃O₂S Thiazole-pyridine hybrid at position 4 Key intermediate in Stille coupling reactions; potential antiviral/anticancer applications.
tert-Butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate C₁₁H₁₉NO₄ Piperidine ring (vs. piperazine) with 3-methoxy and 5-oxo groups Chiral building block for asymmetric synthesis; methoxy group influences stereoselectivity.
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate C₁₈H₂₆N₂O₂ 2-Methylbenzyl group at position 4 High-yield synthesis (98% via alkylation); used in neurological drug candidates.
tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate C₁₆H₂₀BrF₃N₂O₅S Sulfonyl group with bromo-trifluoromethoxy substituent Electrophilic reactivity for nucleophilic aromatic substitution; applied in radiopharmaceuticals.

Key Observations :

Structural Flexibility :

  • Piperazine vs. Piperidine: Piperazine derivatives (e.g., the target compound) offer two nitrogen atoms for functionalization, enhancing their utility in forming hydrogen bonds or metal complexes, whereas piperidine derivatives (e.g., ) are more rigid and influence stereochemistry .
  • Substituent Effects: Electron-withdrawing groups (e.g., sulfonyl in ) increase electrophilicity, while electron-donating groups (e.g., benzyl in ) improve solubility and bioavailability.

Synthetic Utility :

  • The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) .
  • Ketone-containing derivatives (e.g., the target compound and ) are pivotal in forming hydrazones or undergoing nucleophilic additions .

Applications :

  • Medicinal Chemistry : Compounds with aromatic substituents (e.g., ) are prevalent in kinase inhibitors and CNS-targeting drugs.
  • Material Science : Sulfonyl and thiazole-modified derivatives (e.g., ) exhibit enhanced stability for high-throughput coupling reactions.

Research Findings and Data

  • Reactivity : The ketone group in this compound undergoes regioselective reductions (e.g., NaBH₄) to yield alcohol intermediates, whereas dimethyl groups sterically hinder certain reactions .
  • Stability : tert-Butyl esters are stable under basic conditions but hydrolyze in strong acids, unlike sulfonyl derivatives (e.g., ), which resist hydrolysis .
  • Toxicity : Most analogs exhibit low acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rodents) but may cause mild skin/eye irritation (H315, H319 warnings) .

Biological Activity

Tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biological activity, molecular mechanisms, and potential applications based on various studies and findings.

IUPAC Name: this compound
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol
CAS Number: 181269-69-2

Biochemical Interactions

This compound interacts with several enzymes and proteins, influencing various biochemical pathways:

  • Enzyme Interactions: The compound has been shown to interact with carboxylesterase enzymes, which are crucial for the hydrolysis of ester bonds. This interaction can significantly affect metabolic flux and the processing of metabolites within cells.
  • Cell Signaling: It modulates specific signaling pathways that lead to alterations in gene expression and cellular metabolism. Research indicates that it can activate or inhibit pathways critical for cell growth and differentiation.

The mechanism by which this compound exerts its effects involves binding to molecular targets, including enzymes and receptors. This binding can result in:

  • Inhibition of Enzymatic Activity: By inhibiting enzymes involved in metabolic processes, the compound can alter cellular functions.
  • Gene Expression Modulation: It has been observed to influence gene expression patterns associated with various cellular responses, potentially leading to therapeutic benefits.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits carboxylesterase
Cellular MetabolismModulates metabolic pathways
Gene ExpressionAlters expression of genes related to growth
ToxicityHigher doses may exhibit toxic effects

Case Study 1: Enzyme Inhibition

In a study examining the effects of this compound on carboxylesterases, researchers found that the compound significantly inhibited enzymatic activity at concentrations above a certain threshold. This inhibition resulted in altered metabolic profiles in treated cells compared to controls.

Case Study 2: Cellular Effects

Another study focused on the compound's impact on cancer cell lines. It was found that at lower concentrations, the compound promoted cell proliferation, while higher concentrations induced apoptosis through the activation of specific signaling pathways. This dual effect highlights its potential as both a therapeutic agent and a toxicant depending on dosage.

Research Applications

This compound has several applications across different fields:

  • Pharmaceutical Development: Used as an intermediate in synthesizing drugs targeting the central nervous system.
  • Biochemical Research: Serves as a tool for studying enzyme inhibitors and receptor interactions.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate?

Methodological Answer: A common approach involves nucleophilic substitution reactions using tert-butyl-protected piperazine precursors. For example, coupling tert-butyl piperazine-1-carboxylate derivatives with halogenated intermediates (e.g., bromopyrimidines) in polar aprotic solvents like 1,4-dioxane or DMF at 110°C for 12 hours, with potassium carbonate as a base, achieving yields up to 88.7% . Purification typically employs silica gel chromatography or vacuum distillation. Variations include adjusting reaction time, temperature, and stoichiometry to optimize regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (1H/13C): Assign peaks to distinguish methyl groups (δ ~1.4 ppm for tert-butyl) and carbonyl signals (δ ~155-170 ppm for the oxopiperazine moiety).
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected for C11H21N2O3).
  • IR Spectroscopy: Identify carbonyl stretches (~1680-1720 cm<sup>-1</sup>) and tert-butyl C-H vibrations . Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies between expected and observed NMR signals may arise from dynamic conformational changes or impurities. Strategies include:

  • Variable-Temperature NMR: Probe rotational barriers of the tert-butyl group or piperazine ring.
  • 2D NMR (COSY, HSQC): Map coupling networks to confirm connectivity.
  • X-ray Diffraction: Resolve absolute configuration and crystal packing effects, as demonstrated in studies of analogous tert-butyl piperazine derivatives .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What mechanistic insights guide the functionalization of the oxopiperazine core?

Methodological Answer: The 5-oxo group and tert-butyl carbamate influence reactivity:

  • Oxidation/Reduction: Use LiAlH4 to reduce the ketone to an alcohol or KMnO4 for further oxidation, monitoring progress via TLC .
  • Nucleophilic Substitution: React the Boc-protected amine with electrophiles (e.g., aryl halides) under Pd-catalyzed cross-coupling conditions.
  • Kinetic Studies: Track reaction rates under varying pH and temperatures to elucidate rate-determining steps .

Q. How is crystallographic data utilized to validate the structure of derivatives?

Methodological Answer:

  • Data Collection: Use a single-crystal X-ray diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Refinement: Apply SHELX programs (e.g., SHELXL for refinement) to resolve disorder in tert-butyl groups or piperazine conformers.
  • Validation Metrics: Check R-factors (<5%), electron density maps, and Cambridge Structural Database (CSD) comparisons .

Q. What computational strategies predict the compound’s reactivity in complex reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to model reaction pathways.
  • Docking Studies: For biological applications, dock the compound into protein active sites (e.g., using AutoDock Vina) to assess binding affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate
Reactant of Route 2
Tert-butyl 3,3-dimethyl-5-oxopiperazine-1-carboxylate

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